molecular formula C13H18F2N2O B5269741 2-[4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl]ethanol

2-[4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl]ethanol

Cat. No.: B5269741
M. Wt: 256.29 g/mol
InChI Key: WCAGRGIRZNUFEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl]ethanol is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 2,5-difluorophenylmethyl group and an ethanol group. Piperazine derivatives are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl]ethanol typically involves the reaction of 2,5-difluorobenzyl chloride with piperazine in the presence of a base, followed by the addition of ethylene oxide to introduce the ethanol group. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl]ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the fluorine atoms, resulting in a less substituted piperazine derivative.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Formation of 2-[4-[(2,5-difluorophenyl)methyl]piperazin-1-yl]acetaldehyde or 2-[4-[(2,5-difluorophenyl)methyl]piperazin-1-yl]acetic acid.

    Reduction: Formation of 2-[4-[(2,5-difluorophenyl)methyl]piperazin-1-yl]ethane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl]ethanol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a building block in medicinal chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in the development of new therapeutic agents, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of other piperazine derivatives.

Mechanism of Action

The mechanism of action of 2-[4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl]ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an antagonist or agonist at certain neurotransmitter receptors, influencing neuronal signaling and potentially providing therapeutic benefits in neurological conditions.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-[(2,4-Difluorophenyl)methyl]piperazin-1-yl]ethanol
  • 2-[4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl]ethanol
  • 2-[4-[(2,5-Dichlorophenyl)methyl]piperazin-1-yl]ethanol

Uniqueness

2-[4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl]ethanol is unique due to the specific substitution pattern on the phenyl ring, which can influence its pharmacological properties and interactions with biological targets. The presence of fluorine atoms can enhance the compound’s metabolic stability and binding affinity, making it a valuable candidate for drug development.

Properties

IUPAC Name

2-[4-[(2,5-difluorophenyl)methyl]piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F2N2O/c14-12-1-2-13(15)11(9-12)10-17-5-3-16(4-6-17)7-8-18/h1-2,9,18H,3-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCAGRGIRZNUFEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)CC2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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